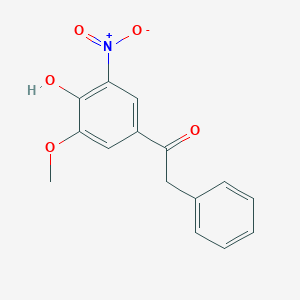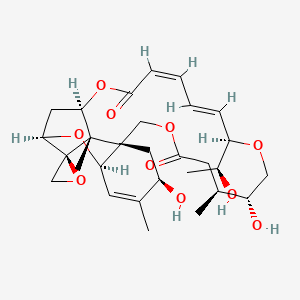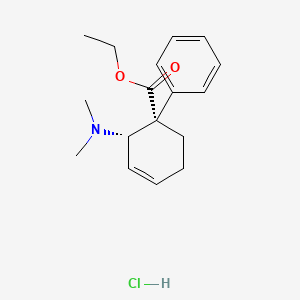
Piperazine, 1-benzyl-4-(2-(bis(2-chloroethyl)amino)ethyl)-, trihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperazine, 1-benzyl-4-(2-(bis(2-chloroethyl)amino)ethyl)-, trihydrochloride is a compound with a complex structure that includes a piperazine ring substituted with a benzyl group and a bis(2-chloroethyl)aminoethyl group. This compound is known for its significant biological and pharmaceutical activities, making it a subject of interest in various scientific research fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of piperazine derivatives, including Piperazine, 1-benzyl-4-(2-(bis(2-chloroethyl)amino)ethyl)-, trihydrochloride, typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, and ring opening of aziridines under the action of N-nucleophiles . The reaction conditions often include the use of bases such as DBU and catalysts like Ag2CO3 .
Industrial Production Methods: Industrial production methods for piperazine derivatives may involve parallel solid-phase synthesis and photocatalytic synthesis . These methods are designed to be efficient and scalable, allowing for the large-scale production of these compounds.
Analyse Chemischer Reaktionen
Types of Reactions: Piperazine, 1-benzyl-4-(2-(bis(2-chloroethyl)amino)ethyl)-, trihydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions: Common reagents used in these reactions include sulfonium salts, bases like DBU, and catalysts such as Ag2CO3 . The reaction conditions are typically mild to moderate, ensuring the stability of the piperazine ring.
Major Products Formed: The major products formed from these reactions include substituted piperazines and piperazinopyrrolidinones . These products are often of significant interest due to their potential biological activities.
Wissenschaftliche Forschungsanwendungen
Piperazine, 1-benzyl-4-(2-(bis(2-chloroethyl)amino)ethyl)-, trihydrochloride has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it is studied for its potential therapeutic effects, including its use in drug development . In industry, it is used in the production of various pharmaceuticals and other chemical products .
Wirkmechanismus
The mechanism of action of Piperazine, 1-benzyl-4-(2-(bis(2-chloroethyl)amino)ethyl)-, trihydrochloride involves its interaction with specific molecular targets and pathways . The compound exerts its effects by binding to these targets, leading to various biological responses. The exact molecular targets and pathways involved are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to Piperazine, 1-benzyl-4-(2-(bis(2-chloroethyl)amino)ethyl)-, trihydrochloride include other piperazine derivatives such as 1-benzylpiperazine (BZP) and various phenyl and benzyl substituted piperazines .
Uniqueness: What sets this compound apart from other similar compounds is its unique substitution pattern, which imparts distinct biological activities and chemical properties . This uniqueness makes it a valuable compound for scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
93868-40-7 |
|---|---|
Molekularformel |
C17H30Cl5N3 |
Molekulargewicht |
453.7 g/mol |
IUPAC-Name |
2-(4-benzylpiperazin-1-yl)-N,N-bis(2-chloroethyl)ethanamine;trihydrochloride |
InChI |
InChI=1S/C17H27Cl2N3.3ClH/c18-6-8-20(9-7-19)10-11-21-12-14-22(15-13-21)16-17-4-2-1-3-5-17;;;/h1-5H,6-16H2;3*1H |
InChI-Schlüssel |
KMXIQYNHOROALK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1CCN(CCCl)CCCl)CC2=CC=CC=C2.Cl.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


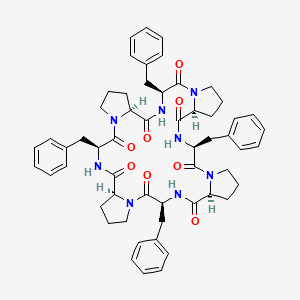
![(Z)-but-2-enedioic acid;1-O-[2-(dimethylamino)ethyl] 4-O-[[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methyl] butanedioate](/img/structure/B12729254.png)
![N,N-diethyl-2-(4,5,5-trioxo-10H-pyridazino[4,5-b][1,4]benzothiazin-3-yl)ethanamine oxide;hydrochloride](/img/structure/B12729256.png)
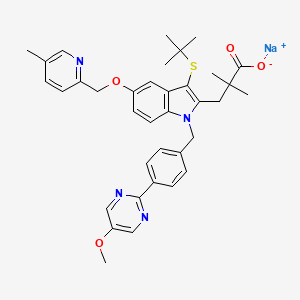
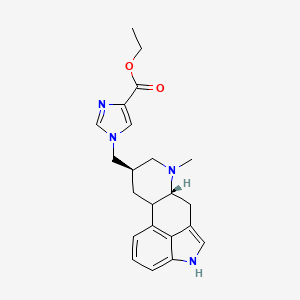

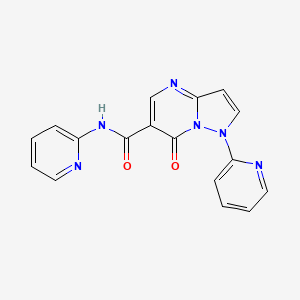
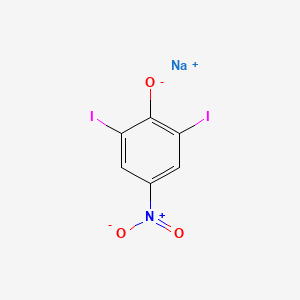
![(Z)-but-2-enedioic acid;(E)-but-2-enedioic acid;2-[4-[(3Z)-3-(2-chloro-6H-benzo[c][1]benzothiepin-11-ylidene)propyl]piperazin-1-yl]ethyl 3,4,5-trimethoxybenzoate](/img/structure/B12729320.png)

